3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-1-one

Description

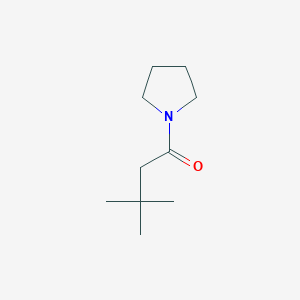

3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-1-one is a ketone derivative featuring a pyrrolidine substituent at the 1-position and two methyl groups at the 3-position of the butanone backbone. This compound belongs to a broader class of synthetic cathinones, which are structurally related to the natural stimulant cathinone found in the khat plant .

Properties

IUPAC Name |

3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-10(2,3)8-9(12)11-6-4-5-7-11/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPLUUVSBPGPMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-1-one typically involves the reaction of 3,3-dimethylbutan-2-one with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution on the carbonyl carbon of the butanone .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The pyrrolidine ring can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Key Analogues

The following table summarizes structural analogs of 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-1-one, highlighting substituent differences and pharmacological implications:

Key Findings from Comparative Studies

Pharmacological Activity: Pyrrolidine-containing cathinones (e.g., α-PBP, MPBP) exhibit stimulant effects via monoamine transporter inhibition, similar to amphetamines . The 3,3-dimethyl substitution in the target compound may alter metabolic stability or receptor affinity compared to non-methylated analogs. The pyridinyl analog (3,3-Dimethyl-1-(pyridin-3-yl)butan-1-one) lacks psychoactive properties and is instead used as an intermediate in antifungal agent synthesis .

Synthetic Pathways: The target compound and its analogs are synthesized via reductive amination or ketone functionalization. For example, 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one is reduced using sodium borohydride to yield alcohol derivatives . α-PBP and MPBP are typically synthesized via condensation reactions between substituted acetophenones and pyrrolidine .

Physicochemical Properties :

Biological Activity

3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-1-one, commonly known in the context of research as a synthetic cathinone, has garnered attention for its psychoactive properties and potential therapeutic applications. This compound belongs to a class of substances that mimic the effects of traditional stimulants, such as amphetamines, and has been studied for its biological activity, particularly its effects on neurotransmitter systems.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 139.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not widely reported yet |

Research indicates that this compound acts primarily as a monoamine reuptake inhibitor , affecting neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism is similar to that of other stimulants, leading to increased levels of these neurotransmitters in the synaptic cleft, which can enhance mood and energy levels.

Stimulant Effects

Studies have shown that compounds like this compound can produce stimulant effects similar to those of traditional amphetamines. These effects include:

- Increased alertness

- Enhanced physical performance

- Elevated mood

These properties have raised concerns regarding potential abuse and dependency associated with this compound.

Neurotoxicity

While some studies suggest stimulant benefits, there is also evidence indicating potential neurotoxic effects. Research has shown that synthetic cathinones can lead to oxidative stress and cellular damage in neuronal cells. For example, certain derivatives have been linked to increased apoptosis in neuronal cultures when exposed to high concentrations.

Case Reports

Several case reports have documented the adverse effects associated with the use of synthetic cathinones like this compound. These include:

- Acute Toxicity : Reports indicate instances of severe agitation, hallucinations, and cardiovascular complications following ingestion.

- Fatalities : Some studies have noted fatalities linked to the consumption of products containing this compound, highlighting its potential for severe toxicity.

Epidemiological Studies

A retrospective analysis conducted in clinical settings revealed that a significant number of patients tested positive for synthetic cathinones during drug screenings. This underscores the prevalence of such substances in recreational use and their implications for public health.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Mechanism of Action | Notable Effects |

|---|---|---|

| Pyrovalerone | Dopamine reuptake inhibitor | Stimulant effects; potential for abuse |

| MDPV (Methylenedioxypyrovalerone) | Monoamine reuptake inhibitor | High addiction potential; severe side effects |

| Alpha-PVP | Similar to pyrovalerone | Increased heart rate; psychosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.